5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C21H20FNO2 and its molecular weight is 337.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
Research has advanced in the synthesis and understanding of complex structures related to 5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one. For instance, Kametani et al. (1971) explored phenolic cyclization processes that contribute to the synthesis of related isoquinoline derivatives under basic conditions, revealing pathways for creating complex cyclic compounds (Kametani, Kigasawa, Hiiragi, & Ishimaru, 1971). Similarly, studies on crystal packing and weak interactions in 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives by Choudhury et al. (2003) emphasize the influence of organic fluorine in determining molecular conformations and intermolecular interactions, which is crucial for designing compounds with desired physical and chemical properties (Choudhury, Nagarajan, & Row, 2003).
Antidepressant and Antitumor Potentials
The compound's derivatives have shown promise in the field of medicinal chemistry, particularly in the development of antidepressant and antitumor agents. Houlihan et al. (1983) identified a series of related compounds that exhibited potential antidepressant activity, comparing favorably with established treatments like imipramine (Houlihan, Gogerty, Parrino, & Ryan, 1983). Additionally, Chou et al. (2010) have synthesized novel derivatives showing significant cytotoxic activity against tumor cell lines, indicating the compound's relevance in anticancer drug development (Chou et al., 2010).
Photophysical Properties and Material Science Applications
In material science, derivatives of this compound have been investigated for their photophysical properties. For instance, Ün et al. (2017) synthesized fluorophore molecules combining naphthalimide and phosphazene groups, demonstrating significant fluorescence emission. This research indicates potential applications in developing new fluorescent materials for imaging and sensing technologies (Ün, Topal, & Zorlu, 2017).
Dopamine Receptor Ligands
Claudi et al. (2000) explored derivatives as ligands for dopamine receptors, highlighting the utility of such compounds in neurological research and potential therapeutic applications for disorders involving dopamine system dysregulation (Claudi et al., 2000).
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-16-7-5-13(6-8-16)15-11-18(24)20(19(25)12-15)21-17-4-2-1-3-14(17)9-10-23-21/h1-8,15,21,23-24H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOVIQBZEFMAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=C(CC(CC3=O)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.